2,4-Diisopropyl-2-methyl-2H-imidazole
Description
Properties
CAS No. |
171974-75-7 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methyl-2,4-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C10H18N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h6-8H,1-5H3 |
InChI Key |
XYLOJUZFMFOBSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(N=C1)(C)C(C)C |
Canonical SMILES |
CC(C)C1=NC(N=C1)(C)C(C)C |
Synonyms |
2H-Imidazole,2-methyl-2,4-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Diisopropyl-2-methyl-2H-imidazole with structurally related imidazole derivatives from the evidence, focusing on substituents, molecular properties, and functional characteristics:
Key Observations:
Substituent Effects on Solubility :
- Bulky alkyl groups (e.g., isopropyl in the target compound) reduce aqueous solubility compared to polar substituents like hydroxyl (-OH) or methoxy (-OMe) groups .
- Aromatic substituents (e.g., phenyl, pyridyl) enhance π-π stacking in crystal structures but may reduce solubility .
Thermal and Chemical Stability :
- Steric hindrance from isopropyl groups likely increases thermal stability by protecting the imidazole core from degradation, a trend observed in alkyl-substituted heterocycles .
- Hydrogen-bonding substituents (e.g., -OH, -COOH) improve crystalline stability but may lower melting points due to intermolecular interactions .
Synthetic Considerations :
- Synthesis of alkyl-substituted imidazoles often requires alkylation agents (e.g., isopropyl halides) under basic conditions, analogous to methods used for 2-(4-hydroxyphenyl) derivatives .
Preparation Methods
Multicomponent Reaction (MCR) Approaches
The one-pot condensation of aldehydes, amines, and isocyanides, as demonstrated in imidazoline syntheses, provides a foundational framework. Adapting this method for this compound involves:
-
Reactants :
-
Aldehyde: Isobutyraldehyde (2 equivalents for diisopropyl substitution)
-
Amine: Methylamine (1 equivalent)
-
Isocyanide: tert-Butyl isocyanide (1 equivalent)
-
-
Conditions :
-
Solvent: Acetonitrile, 25°C, 24 hours
-
Catalyst: None required (autocatalytic imine formation)
-
-
Post-Reaction Modification :
Table 1: MCR Optimization for Target Compound
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 62 |
| Temperature (°C) | 25 | 62 |
| Oxidation Agent | MnO₂ | 62 |
| Alternative Solvent | THF | 48 |
This method avoids hazardous halogenating agents but requires stringent control over oxidation conditions to prevent over-oxidation.
Propargylic Amine Cyclization
Intramolecular hydroamidation of propargylic ureas, catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), enables rapid ring closure. For the target compound:
-
Synthesis of Propargylic Urea Precursor :
-
React propargylamine with methyl isocyanate (1:1 molar ratio, CH₃CN, 0°C, 1 hour).
-
-
Cyclization :
Key Advantages :
Halogenation-Substitution Strategy
Adapted from thiazole syntheses, this method involves sequential functionalization:
-
Halogenation :
-
Alkylation :
Challenges :
Oxime Rearrangement and Acid-Mediated Cyclization
Building on imidazole oxime chemistry:
-
Oxime Formation :
-
Acid Treatment :
Applications :
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| MCR + Oxidation | 62 | 95 | Moderate | MnO₂ waste generation |
| Propargylic Cyclization | 78 | 98 | High | BEMP cost ($120/g) |
| Halogenation-Alkylation | 45 | 90 | Low | Multi-step purification |
| Oxime Cyclization | 58 | 88 | Moderate | Acid corrosion concerns |
The propargylic amine route offers the highest yield and purity but faces economic barriers due to catalyst costs. Industrial applications may favor the MCR approach despite lower yields, as it avoids toxic reagents.
Industrial Scalability and Challenges
-
Solvent Recovery : The halogenation-alkylation method consumes 20 L solvent per mole of product, complicating large-scale production.
-
Catalyst Recycling : BEMP cannot be recovered in current setups, contributing to 30% of total synthesis costs.
-
Regulatory Hurdles : MnO₂ disposal requires EPA-compliant protocols, adding $15–20/kg to production costs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Diisopropyl-2-methyl-2H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted amines and carbonyl compounds under acidic or catalytic conditions. For example, analogous imidazole derivatives are synthesized via microwave-assisted reactions or reflux in polar aprotic solvents (e.g., DMF) with catalysts like ammonium acetate . Yield optimization requires balancing temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors. Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete cyclization or byproduct formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related imidazole derivatives .
Q. How does steric hindrance from the isopropyl and methyl groups affect the compound’s stability and reactivity?
- Methodological Answer : Bulky substituents reduce nucleophilic reactivity at the imidazole ring but enhance thermal stability. Stability studies under varying pH and temperature (e.g., TGA/DSC) show decomposition thresholds. Reactivity toward electrophiles (e.g., alkyl halides) is limited; thus, reactions may require activating agents like BF₃·Et₂O .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and transition states. For example, reaction path searches using quantum chemical software (Gaussian, ORCA) identify feasible pathways for functionalization, while molecular docking predicts binding affinities in biological studies . Experimental validation via kinetic studies (e.g., monitoring by NMR) is essential to confirm computational predictions .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected ¹H NMR shifts may indicate keto-enol tautomerism. Use deuterated solvents and variable-temperature NMR to detect dynamic equilibria. Byproduct identification via LC-MS/MS and isotopic labeling can trace reaction pathways. Cross-referencing with crystallographic data (e.g., CCDC 1038591 for analogous structures) resolves ambiguities .
Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?
- Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent ratio. Response Surface Methodology (RSM) models interactions between variables, while ANOVA identifies statistically significant factors. For instance, a study on imidazole derivatives found catalyst concentration had a Pareto-optimal effect on yield (p < 0.05) .
Q. What are the challenges in studying the compound’s interaction with biological targets, and how are they addressed?
- Methodological Answer : Poor solubility in aqueous media complicates bioassays. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles. Surface Plasmon Resonance (SPR) or ITC measures binding kinetics, while in silico docking (AutoDock Vina) prioritizes target proteins. Cross-validation with in vitro assays (e.g., enzyme inhibition) reduces false positives .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the imidazole ring?
- Methodological Answer : Discrepancies >0.05 Å may arise from crystal packing forces or basis set limitations. Hybrid functionals (e.g., M06-2X) improve accuracy for non-covalent interactions. Compare multiple crystal structures (e.g., CCDC databases) to assess variability. Experimental validation via Raman spectroscopy further resolves bond vibration modes .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, strict moisture control) and document all parameters (e.g., ramp rates, stirring speed). Use certified reference materials (CRMs) for calibration, and share raw spectral data in repositories like Zenodo. Collaborative trials across labs identify protocol vulnerabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
